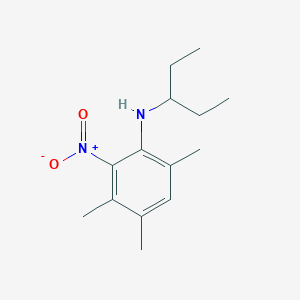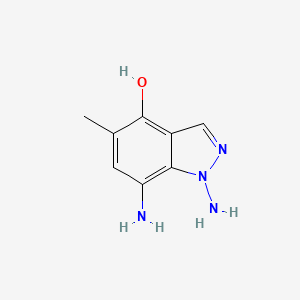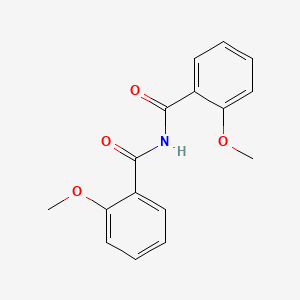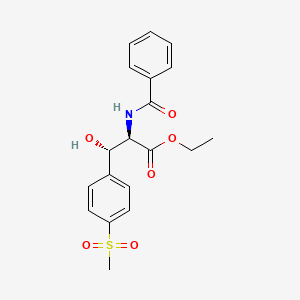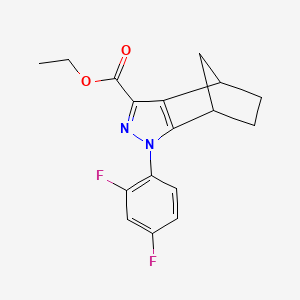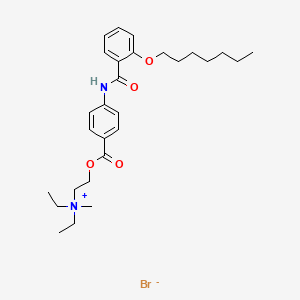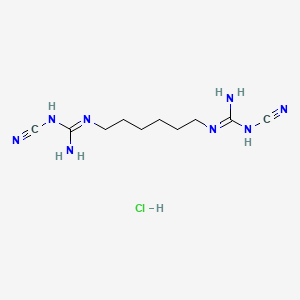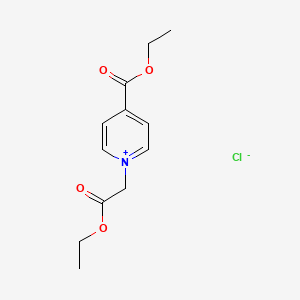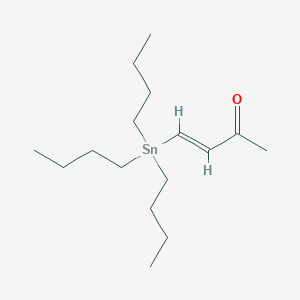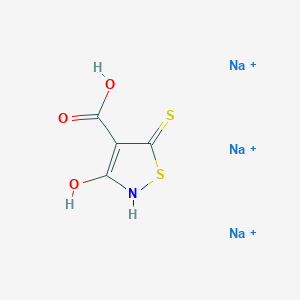
trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes a sulfanylidene group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with carbon disulfide and chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained after purification and neutralization with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The final product is typically isolated through crystallization or precipitation methods.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the hydroxyl or carboxylic acid groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of esters, amides, or other derivatives.
Aplicaciones Científicas De Investigación
Trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole-4-carboxylic acid: Lacks the sulfanylidene group but shares the thiazole ring and carboxylic acid functionality.
2-Aminothiazole: Contains an amino group instead of the hydroxyl and carboxylic acid groups.
Benzothiazole: A fused ring system with a benzene ring attached to the thiazole ring.
Uniqueness
Trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanylidene group, in particular, sets it apart from other thiazole derivatives, providing unique opportunities for chemical modifications and applications.
Propiedades
Fórmula molecular |
C4H3NNa3O3S2+3 |
|---|---|
Peso molecular |
246.2 g/mol |
Nombre IUPAC |
trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H3NO3S2.3Na/c6-2-1(3(7)8)4(9)10-5-2;;;/h5-6H,(H,7,8);;;/q;3*+1 |
Clave InChI |
QFUMSYPXXPMSCV-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(NSC1=S)O)C(=O)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-[3-[Bis(4-fluorophenyl)amino]propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13406216.png)

